molecular formula C20H21NO2 B1271121 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one CAS No. 77264-89-2

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Cat. No. B1271121
CAS RN: 77264-89-2
M. Wt: 307.4 g/mol
InChI Key: VYTXCPHULMDKCP-UHFFFAOYSA-N
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Description

“1’-Benzylspiro[chroman-2,4’-piperidin]-4-one” is a complex organic compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Inhibition of Histamine Release

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one derivatives have shown inhibitory activity on histamine release from mast cells. This activity is influenced by the lipophilicity of the 1'-substituent in the molecule (Yamato et al., 1981).

Histone Deacetylase Inhibition

Spiro[chromane-2,4'-piperidine] derivatives, including 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, have been developed as histone deacetylase (HDAC) inhibitors. These compounds have shown potential in inhibiting nuclear HDACs, antiproliferative activities, and improved in vivo antitumor activity in models like the HCT-116 xenograft model (Thaler et al., 2012).

Role in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one framework is a significant pharmacophore in many drugs and biochemical reagents. Recent advances in the synthesis of derivatives of this compound have shown potential in developing new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Affinity

Compounds based on the spiro[[2]benzoxepine-1,4′-piperidine] structure, which includes 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, have been evaluated for their affinity towards σ1 and σ2 receptors. These compounds show potential as σ-receptor ligands, which can have implications in various pharmacological activities (Maier & Wünsch, 2002).

Antimicrobial Activity

Some derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one have demonstrated significant antimicrobial and antifungal activities, showcasing their potential as anti-microbial agents (Ghatpande et al., 2021).

G-Protein-Coupled Receptor Agonism

Spiro[chromane-2,4'-piperidine] derivatives have been identified as G-protein-coupled receptor 119 agonists, with potential applications in glucose regulation and diabetes treatment (Koshizawa et al., 2018).

properties

IUPAC Name

1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXCPHULMDKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368618
Record name 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

CAS RN

77264-89-2
Record name 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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